molecular formula C9H9BClNO2 B1400871 Isoquinolin-6-ylboronic acid hydrochloride CAS No. 1236031-63-2

Isoquinolin-6-ylboronic acid hydrochloride

Cat. No.: B1400871
CAS No.: 1236031-63-2
M. Wt: 209.44 g/mol
InChI Key: MKNBRFWRIQVMGU-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry systematic name for this compound follows established protocols for naming complex organoboron compounds containing heterocyclic aromatic systems. According to PubChem database records, the systematic name is designated as "quinolin-6-ylboronic acid;hydrochloride" for the closely related quinoline analog. The isoquinoline variant follows parallel nomenclature conventions, with the systematic classification placing it within the broader category of arylboronic acid derivatives. The compound belongs to the chemical class of heterocyclic boronic acids, specifically those containing nitrogen-bearing aromatic ring systems.

The systematic classification system places this compound within multiple intersecting chemical families. Primary classification identifies it as a boronic acid derivative, which are organic compounds characterized by the presence of a carbon-boron bond with two hydroxyl groups attached to the boron atom. Secondary classification recognizes its membership in the isoquinoline family, which represents a class of benzopyridines composed of a benzene ring fused to a pyridine ring. Tertiary classification acknowledges its status as a hydrochloride salt, indicating protonation at the nitrogen center of the isoquinoline ring system. The compound's systematic position within chemical taxonomy reflects its multifunctional nature and potential for diverse chemical transformations.

The International Union of Pure and Applied Chemistry guidelines for boronic acid nomenclature require specific attention to the substitution pattern on the aromatic ring system. The "6-position" designation refers to the specific carbon atom within the isoquinoline ring system where the boronic acid group is attached. This positional specificity is crucial for understanding the compound's chemical behavior and reactivity patterns. The systematic classification also encompasses consideration of stereochemical factors, although this particular compound does not exhibit significant stereoisomerism due to its planar aromatic structure.

Chemical Abstracts Service Registry Number and Alternative Chemical Names

The Chemical Abstracts Service registry number for this compound is 1236031-63-2, which serves as the unique numerical identifier for this specific hydrochloride salt form. This registry number distinguishes the hydrochloride salt from the free base form of isoquinolin-6-ylboronic acid, which carries the separate Chemical Abstracts Service number 899438-92-7. The systematic assignment of distinct registry numbers reflects the significant chemical differences between the salt and free base forms, particularly regarding solubility, stability, and reactivity characteristics.

Properties

IUPAC Name

isoquinolin-6-ylboronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2.ClH/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9;/h1-6,12-13H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNBRFWRIQVMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=NC=C2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236031-63-2
Record name 1236031-63-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Boronation of Isoquinoline Derivatives

The core step in synthesizing isoquinolin-6-ylboronic acid hydrochloride is the installation of the boronic acid group on the isoquinoline framework. This is commonly achieved via:

  • Transition-metal catalyzed borylation: Using palladium-catalyzed Suzuki coupling or iridium-catalyzed C-H borylation to introduce boron at the 6-position of isoquinoline derivatives.
  • Lithiation followed by boronation: Directed lithiation of isoquinoline at the 6-position, followed by quenching with trialkyl borates or boron electrophiles to yield the boronic acid.
  • Trifluoroborate intermediates: Conversion of isoquinoline derivatives into potassium trifluoroborate salts, which are then hydrolyzed to the boronic acid form.

Conversion to Hydrochloride Salt

After obtaining the free boronic acid, conversion to the hydrochloride salt involves treatment with hydrochloric acid, often under controlled conditions to ensure purity and stability. This salt form improves handling and storage properties.

Representative Synthetic Procedure (Based on Literature)

A typical synthesis involves:

  • Starting Material: Isoquinoline derivative (e.g., 6-bromoisoquinoline).
  • Suzuki Coupling: Reaction with bis(pinacolato)diboron under Pd catalysis to form 6-(pinacolboronate)isoquinoline.
  • Hydrolysis: Conversion of the boronate ester to boronic acid by acidic or basic hydrolysis.
  • Salt Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt.

This procedure yields this compound as a white solid with high purity.

Detailed Research Findings and Data

Hydrolysis of Trifluoroborate Intermediate

In a study focusing on boronic analogues as anticancer agents, the boronic acid was obtained by hydrolysis of a trifluoroborate intermediate using chlorotrimethylsilane in acetonitrile and water. The reaction proceeded at room temperature for 2 hours, followed by basification and acidification steps to isolate the boronic acid. The final product was extracted with ethyl acetate and purified, yielding a white solid with a melting point of 303-305 °C and a purity of 96.9% by HPLC analysis. Proton NMR and HRMS confirmed the structure of the boronic acid hydrochloride salt.

Suzuki Coupling Reaction Yields and Conditions

The Suzuki coupling reaction is a key step in many synthetic schemes involving isoquinoline derivatives. Typical conditions include:

Parameter Typical Conditions
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4
Base K2CO3, Na2CO3, or Cs2CO3
Solvent Dioxane, THF, or aqueous mixtures
Temperature 80-110 °C
Reaction Time 4-24 hours
Yield Moderate to high (50-90%)

These conditions allow the coupling of 6-bromoisoquinoline with boron reagents to form the boronic acid intermediate efficiently.

Purification and Characterization

Purification typically involves recrystallization from suitable solvents or chromatographic methods. Characterization includes:

  • Melting Point: ~303-305 °C for the hydrochloride salt.
  • NMR Spectroscopy: Characteristic signals for isoquinoline protons and boronic acid hydroxyls.
  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight.
  • HPLC: Purity assessment showing >95% purity.

Summary Table of Preparation Methods

Step Methodology/Conditions Outcome/Yield Notes
Starting Material Isoquinoline or 6-bromoisoquinoline Commercially available Key precursor for boronation
Boronation Pd-catalyzed Suzuki coupling with bis(pinacolato)diboron 50-90% yield Forms boronate ester intermediate
Hydrolysis Acidic or basic hydrolysis of boronate ester or trifluoroborate ~11% isolated yield (hydrolysis of trifluoroborate) Hydrolysis with chlorotrimethylsilane reported
Salt Formation Treatment with HCl Quantitative Forms hydrochloride salt for stability
Purification Extraction, recrystallization, chromatography High purity (>95%) Confirmed by HPLC and NMR

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-6-ylboronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds .

Scientific Research Applications

Chemical Properties and Structure

Isoquinolin-6-ylboronic acid hydrochloride has the molecular formula C₉H₉BClNO₂, with a molecular weight of approximately 209.44 g/mol. The presence of the boronic acid group allows it to participate in various chemical reactions, particularly those involving carbon-carbon bond formation through Suzuki-Miyaura coupling reactions.

Synthetic Organic Chemistry

This compound is widely utilized as a building block in organic synthesis:

  • Suzuki-Miyaura Coupling Reactions : This compound is essential for forming biaryl compounds by coupling with aryl halides in the presence of a palladium catalyst. The general reaction can be represented as follows:
Ar B OH +Ar XPdAr Ar +BX+H O\text{Ar B OH }+\text{Ar X}\xrightarrow{\text{Pd}}\text{Ar Ar }+\text{BX}+\text{H O}

where Ar and Ar' represent different aryl groups, and X is a halide .

  • Formation of Complex Organic Molecules : The strategic placement of the boronic acid functionality enables selective coupling reactions, allowing for the introduction of diverse functionalities into synthesized molecules. This versatility is crucial for developing complex structures in pharmaceuticals and agrochemicals .

Medicinal Chemistry

This compound has potential therapeutic applications due to its ability to serve as a precursor for various bioactive compounds:

  • Anticancer Activity : Derivatives of isoquinolin-6-ylboronic acid have shown promising results against cancer cell lines, with some exhibiting IC50 values as low as 0.47 µM, indicating potent antiproliferative effects .
  • Antibacterial Properties : Research indicates that isoquinoline derivatives possess activity against multiple bacterial strains. For example, certain derivatives have demonstrated a minimum inhibitory concentration (MIC) of 6.25 µM against E. coli.
  • Enzyme Inhibition : Boronic acids are known to inhibit various enzymes, including serine proteases and glycosidases. Compounds derived from isoquinolin-6-ylboronic acid have been evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, showing moderate to high activity .

Case Studies and Research Findings

Numerous studies have documented the applications of this compound in various fields:

  • Development of Anticancer Agents : A study explored the synthesis of isoquinoline-based compounds using this compound that demonstrated significant anticancer properties against specific cell lines, paving the way for new drug candidates.
  • Synthesis of Enzyme Inhibitors : Research focused on creating enzyme inhibitors from isoquinolin derivatives has shown potential in treating conditions like Alzheimer's disease by targeting cholinesterases.
  • Material Science Applications : Investigations into the use of this compound in creating advanced materials have revealed its potential in producing polymers with unique electronic properties.

Mechanism of Action

The mechanism by which isoquinolin-6-ylboronic acid hydrochloride exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, it acts as a boronic acid donor, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions include the activation of palladium catalysts and the formation of intermediate complexes .

Comparison with Similar Compounds

Structural and Functional Analogues

Isoquinolin-5-ylboronic Acid
  • Molecular Formula: C₉H₈BNO₂
  • Molecular Weight : 172.98 g/mol
  • CAS : 371766-08-4
  • Key Differences :
    • The boronic acid group is at the 5-position instead of the 6-position, altering electronic and steric properties.
    • Lower molecular weight due to the absence of a hydrochloride moiety.
    • Used in analogous coupling reactions but with distinct regioselectivity in bond formation .
1-(N-Methoxycarbonyl)indole-2-boronic Acid
  • Molecular Formula: C₁₀H₁₀BNO₄
  • Molecular Weight : 219.01 g/mol
  • CAS : 1001162-89-5
  • Key Differences: Contains an indole core instead of isoquinoline, affecting π-π stacking interactions.
6-Chloroisoquinoline
  • Molecular Formula : C₉H₆ClN
  • Molecular Weight : 163.61 g/mol
  • CAS : 62882-02-4
  • Key Differences :
    • Substitutes the boronic acid group with chlorine , rendering it inert in cross-coupling reactions.
    • Primarily used as a precursor for functionalization rather than direct coupling .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) CAS Number Reactivity in Suzuki Coupling Stability Notes
Isoquinolin-6-ylboronic acid HCl 209.44 1236031-63-2 High (due to HCl stabilization) Stable at room temperature
Isoquinolin-5-ylboronic acid 172.98 371766-08-4 Moderate Requires inert atmosphere
6-Chloroisoquinoline 163.61 62882-02-4 None Stable under acidic conditions

Key Observations :

  • The hydrochloride form of isoquinolin-6-ylboronic acid enhances stability compared to non-salt analogues .
  • Chlorinated derivatives (e.g., 6-chloroisoquinoline) lack boronic acid reactivity but serve as intermediates for further functionalization .

Hazard Profiles and Handling

  • Isoquinolin-6-ylboronic Acid Hydrochloride: Hazards: Skin/eye irritation (H315, H319), respiratory irritation (H335) . Handling: Use PPE; avoid inhalation or direct contact .
  • Isoquinolin-5-amine Hydrochloride (Structural analogue): Hazards: Similar irritation risks; requires medical consultation upon exposure .

Biological Activity

Isoquinolin-6-ylboronic acid hydrochloride (IBAHCl) is a compound characterized by its isoquinoline core and boronic acid functionality. This unique structure positions it as a significant building block in medicinal chemistry, particularly in the synthesis of bioactive molecules. The following sections detail its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₉BClNO₂
  • Molecular Weight : 209.44 g/mol
  • Functional Groups : Isoquinoline moiety and boronic acid group

Biological Activities

Research indicates that compounds containing the isoquinoline structure exhibit a variety of biological activities, including:

  • Anticancer Activity : Isoquinoline derivatives have been studied for their potential to inhibit cancer cell proliferation. IBAHCl's role in synthesizing novel isoquinoline-based compounds may lead to the discovery of effective anticancer agents.
  • Antimicrobial Properties : Studies suggest that isoquinoline derivatives can possess antibacterial effects. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : Isoquinoline compounds are also noted for their anti-inflammatory properties, potentially offering therapeutic options for inflammatory diseases.

Synthesis Methods

IBAHCl can be synthesized through various methods, including:

  • Suzuki Coupling Reactions : This method involves the coupling of aryl boronic acids with aryl halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds.
  • Borylation Reactions : Direct borylation of isoquinoline derivatives can yield IBAHCl, allowing for the introduction of the boronic acid functionality.

Case Study 1: Anticancer Activity

A study explored the structure-activity relationship (SAR) of isoquinoline derivatives, demonstrating that modifications at the 6-position significantly influenced antiproliferative activity against various cancer cell lines. For instance, compounds with electron-donating groups at this position showed enhanced activity compared to those with electron-withdrawing groups .

Case Study 2: Antimicrobial Efficacy

Research on alkynyl isoquinolines indicated that these compounds exhibit bactericidal activity comparable to vancomycin against MRSA strains. The minimum bactericidal concentrations (MBCs) were found to be similar to their minimum inhibitory concentrations (MICs), confirming their potential as effective antimicrobial agents .

Comparative Analysis with Similar Compounds

The following table compares IBAHCl with other boronic acid derivatives:

Compound NameChemical FormulaUnique Features
Isoquinolin-7-ylboronic acidC₉H₉BNO₂Different position of the boronic acid group
4-Methylphenylboronic acidC₈H₉BNO₂Aliphatic substitution instead of aromatic
Phenylboronic acidC₆H₇BNO₂Simplest structure without heterocyclic elements

IBAHCl's complex structure allows for diverse reactivity patterns not found in simpler boronic acids, enhancing its utility in organic synthesis and medicinal chemistry.

Q & A

Q. What are the key considerations for synthesizing Isoquinolin-6-ylboronic acid hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis requires careful optimization of reaction conditions. Start with palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using protected isoquinoline derivatives. Monitor reaction progress via TLC or HPLC (e.g., Kromasil C18 column, 1 mL/min flow rate, UV detection at ~207 nm) . Purify via recrystallization or column chromatography. Validate purity using NMR (1H/13C), mass spectrometry, and elemental analysis. Ensure anhydrous conditions to prevent boronic acid degradation .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • 1H/13C NMR : Verify aromatic proton environments and boronic acid moiety.
  • HPLC : Use a mobile phase of methanol and phosphate buffer (70:30) for retention time consistency .
  • FT-IR : Confirm B-O and C-N bonds (~1350 cm⁻¹ and ~1600 cm⁻¹, respectively).
  • Elemental Analysis : Match calculated and observed C/H/N percentages. Cross-reference with literature for known analogs .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (argon/nitrogen). Avoid exposure to moisture, as boronic acids hydrolyze readily. Pre-dry solvents (e.g., THF, DMF) over molecular sieves. Periodically validate stability via HPLC to detect decomposition (e.g., free boronic acid or isoquinoline byproducts) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer :
  • Cross-Validation : Use complementary techniques (e.g., 2D NMR for ambiguous signals, X-ray crystallography for absolute configuration).
  • Impurity Profiling : Employ ICP-MS to detect trace metal catalysts (e.g., Pd residues) that may interfere with spectra .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values. Address contradictions by revisiting synthetic steps (e.g., incomplete deprotection) .

Q. What strategies are effective for optimizing Suzuki-Miyaura coupling reactions using this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Buchwald-Hartwig catalysts under varying temperatures (60–100°C).
  • Solvent Optimization : Use DMF/H₂O mixtures for solubility or switch to toluene/EtOH for milder conditions.
  • Additives : Include K₂CO₃ or CsF to enhance boronate activation. Monitor reaction kinetics via in-situ IR .
  • Scale-Up Challenges : Address reproducibility by maintaining strict stoichiometry and inert atmospheres .

Q. How can researchers design experiments to investigate the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :
  • Buffer Studies : Incubate the compound in PBS (pH 7.4) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to quantify degradation.
  • Kinetic Modeling : Fit data to first-order decay models to calculate half-life.
  • Structural Modifications : Introduce electron-withdrawing groups to the boronic acid moiety to enhance stability. Compare with analogs (e.g., 4-carboxyphenylboronic acid) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for validating the reproducibility of synthetic yields?

  • Methodological Answer :
  • Design of Experiments (DOE) : Use factorial designs to assess variables (temperature, catalyst loading).
  • RSD Calculation : Report relative standard deviations (RSD <5%) across triplicate runs.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data. Reference validation parameters from HPLC studies (e.g., RSD = 1.2% for recovery) .

Q. How should researchers address conflicting literature reports on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Controlled Replication : Repeat cited procedures with identical reagents and equipment.
  • Contextual Analysis : Consider differences in solvent purity, catalyst lot variability, or moisture content.
  • Meta-Analysis : Compile data into a table (see below) to identify trends or outliers .
Study CatalystSolventYield (%)Notes
A (2018)Pd(OAc)₂DMF/H₂O78Anhydrous
B (2020)PdCl₂Toluene65Traces of H₂O detected
C (2023)BuchwaldEtOH82Optimized ligand ratio

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Isoquinolin-6-ylboronic acid hydrochloride
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Isoquinolin-6-ylboronic acid hydrochloride

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